Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Description
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (CAS: 142733-60-6) is a spirocyclic compound featuring a 6,8-dioxaspiro[3.5]nonane core with a phenyl substituent at the 7-position and two ethyl ester groups at the 2,2-positions. Its molecular formula is C₁₉H₂₄O₆, and it is commonly used as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound is synthesized via a multi-step process involving cyclization of dibromoneopentyl glycol with benzaldehyde, followed by reaction with diethyl malonate under basic conditions .
Key structural features include:
Properties
IUPAC Name |
diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYZADTHVDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300913 | |
| Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-60-6 | |
| Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl malonate with phenylacetaldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce diols .
Scientific Research Applications
Medicinal Chemistry
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate has been studied for its pharmacological properties, particularly as a muscarinic agonist. Research indicates that it can influence dopamine-driven behaviors, making it a candidate for treating disorders related to dopamine dysregulation.
Case Study: Muscarinic Agonist Activity
In a study involving animal models, this compound was shown to reverse several dopamine-induced behaviors such as amphetamine-induced locomotion and apomorphine-induced climbing in mice. The results suggest that it may have therapeutic potential for conditions like schizophrenia or Parkinson's disease where dopamine signaling is disrupted .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its unique spirocyclic structure allows for the development of complex derivatives that can be used in drug design and other chemical applications.
Synthesis Pathways
Several synthetic routes have been developed involving this compound:
- Reductive Alkylation : This method utilizes sodium triacetoxyborohydride to produce specific isomers of the compound, which can be separated through chromatography .
- Cyclization Reactions : The compound can undergo cyclization to form more complex structures that are useful in pharmaceutical applications .
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymer Applications
Research has indicated that derivatives of this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This is particularly relevant for creating advanced materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate with structurally or functionally related compounds:
Key Findings:
Structural Impact on Bioactivity: The spirocyclic framework in this compound enhances rigidity compared to non-spiro analogs like dimethyl 1,3-dioxolane derivatives. This rigidity may improve target binding but reduce solubility . Ethyl vs.
Synthetic Efficiency: The ethyl variant is synthesized with a moderate yield (~31%) , while non-spiro 1,3-dioxolane analogs achieve higher yields (92%) due to simpler ring formation .
Biological Relevance :
- Although direct antimicrobial data for the target compound are lacking, structurally related 1,3-dioxolanes show potent activity (MIC as low as 4.8 µg/mL against Gram-positive bacteria) . This suggests that the spirocyclic analog could be optimized for similar applications.
Commercial Utility :
- Diethyl and diisopropyl derivatives are marketed as intermediates for drug discovery, highlighting their versatility in medicinal chemistry .
Biological Activity
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 348.395 g/mol. Its structure features a spirocyclic framework that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization Reactions : The formation of the spirocyclic structure often involves cyclization of appropriate diols and carboxylic acid derivatives.
- Catalytic Methods : Gold(I) catalysis has been explored for synthesizing related compounds, indicating potential pathways for synthesizing diethyl derivatives under mild conditions .
The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets such as enzymes and receptors. The unique spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzymatic activity and influencing metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds within the spirocyclic family exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Mechanistic Insights : The mechanism may involve the inhibition of specific kinases or transcription factors involved in cancer progression .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of related dioxaspiro compounds on human cancer cell lines demonstrated significant reductions in cell viability at certain concentrations, suggesting a promising therapeutic index for further development .
- Animal Models : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth rates when administered alongside conventional chemotherapy agents, highlighting their potential as adjunct therapies .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H24O6 | Potential anticancer and antimicrobial |
| 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid | C14H16O4 | Anticancer properties observed |
| 1,6-Dioxaspiro[4.4]nonane derivatives | Varies | Antimicrobial activity documented |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Focus areas include:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against desired targets.
Q & A
Basic Question: What are the recommended synthetic routes for Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via tandem bromination and cyclization reactions. A representative approach involves:
- Bromination : Reacting a precursor (e.g., dimethylcarvone) with N-bromosuccinimide (NBS) in a chloroform/methanol mixture under magnetic stirring .
- Cyclization : Using esterification and spiro-ring formation under reflux conditions, followed by purification via silica gel chromatography with ethyl acetate/hexane eluents .
Optimization tips: - Control reaction temperature to avoid side products (e.g., over-bromination).
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as demonstrated in analogous hydrazide syntheses .
Basic Question: How can the crystal structure of this spiro compound be determined, and what software tools are validated for refinement?
Methodological Answer:
X-ray crystallography remains the gold standard. Key steps include:
- Data Collection : Use high-resolution detectors to capture diffraction patterns.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution inputs. SHELXPRO is recommended for macromolecular interfaces .
Validation: - Cross-validate results with PLATON or Olex2 to check for missed symmetry or disorder.
- Compare bond lengths/angles with similar spiro compounds (e.g., cyclohexene-dicarboxylate derivatives) .
Advanced Question: How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Identify signal splitting due to slow interconversion of conformers at low temperatures.
- DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity to rule out degradation products .
Example: A related bicyclo[3.3.1]nonane derivative showed NMR-crystallography mismatches due to fluxional behavior in solution, resolved via computational modeling .
Advanced Question: What strategies are effective for designing derivatives of this spiro compound to study structure-activity relationships (SAR)?
Methodological Answer:
Focus on modular functionalization:
- Core Modifications : Introduce substituents at the phenyl or dioxaspiro positions via Suzuki coupling or nucleophilic aromatic substitution .
- Ester Group Replacement : Substitute ethyl groups with bulkier esters (e.g., isopropyl) to probe steric effects, as seen in cyclohexene-dicarboxylate analogs .
- Bioisosteres : Replace the dioxaspiro moiety with thia- or aza-spiro systems to assess electronic impacts .
Validation: - Use tandem LC-MS and X-ray crystallography to confirm structural fidelity.
- Screen derivatives for biological activity using in vitro assays (e.g., enzyme inhibition) .
Advanced Question: How can computational methods enhance the study of this compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solvation effects and stability of spiro conformers in different solvents .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing force fields for the dioxaspiro group .
- Reactivity Prediction : Apply density functional theory (DFT) to identify electrophilic/nucleophilic sites. For example, the ester carbonyls are prone to nucleophilic attack, as shown in hydrazide formation reactions .
Table 1: Comparative Synthesis Yields of Analogous Spiro Compounds
| Compound Class | Synthetic Route | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonane esters | Bromination/Cyclization | 68–86 | |
| Hydrazide spiro derivatives | SN2 Substitution in DMF | 68 | |
| Thiaspiro analogs | Acetalization | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
